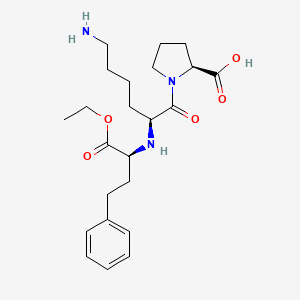

Lisinopril ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le lisinopril éthylique est un dérivé du lisinopril, un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) couramment utilisé pour traiter l'hypertension, l'insuffisance cardiaque et l'infarctus du myocarde . Le lisinopril éthylique est un promédicament qui est converti en sa forme active, le lisinopril, dans l'organisme. Ce composé est d'un intérêt considérable en raison de son potentiel à améliorer la biodisponibilité et les propriétés pharmacocinétiques du lisinopril.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du lisinopril éthylique implique généralement l'estérification du lisinopril avec de l'éthanol. Une méthode courante implique la réaction du lisinopril avec le chloroformiate d'éthyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'ester .

Méthodes de production industrielle

La production industrielle du lisinopril éthylique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le lisinopril éthylique subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le groupe ester peut être hydrolysé pour former du lisinopril et de l'éthanol.

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans la partie lisinopril.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester.

Réactifs et conditions courants

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser le groupe ester. Les réactifs courants comprennent l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent réagir avec le groupe ester dans des conditions douces.

Principaux produits formés

Hydrolyse : Lisinopril et éthanol.

Oxydation : Dérivés oxydés du lisinopril.

Substitution : Dérivés substitués du lisinopril.

Applications de recherche scientifique

Le lisinopril éthylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Étudié pour son potentiel à améliorer la biodisponibilité du lisinopril dans les systèmes biologiques.

Médecine : Exploré comme promédicament pour améliorer l'efficacité thérapeutique du lisinopril.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.

Mécanisme d'action

Le lisinopril éthylique exerce ses effets en étant converti en lisinopril dans l'organisme. Le lisinopril inhibe l'enzyme de conversion de l'angiotensine (ECA), qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant l'ECA, le lisinopril réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle .

Applications De Recherche Scientifique

Lisinopril ethyl ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential to improve the bioavailability of lisinopril in biological systems.

Medicine: Explored as a prodrug to enhance the therapeutic efficacy of lisinopril.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Lisinopril ethyl ester exerts its effects by being converted into lisinopril in the body. Lisinopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, lisinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Comparaison Avec Des Composés Similaires

Composés similaires

Énalapril : Un autre inhibiteur de l'ECA qui est également un promédicament. L'énalapril est converti en énalaprilat dans l'organisme.

Ramipril : Un promédicament qui est converti en ramiprilat, un inhibiteur de l'ECA actif.

Périndopril : Un autre promédicament qui est converti en périndoprilat.

Unicité

Le lisinopril éthylique est unique en son genre en raison de son potentiel à améliorer la biodisponibilité et les propriétés pharmacocinétiques du lisinopril. Contrairement à certains autres inhibiteurs de l'ECA, le lisinopril lui-même n'est pas un promédicament, mais sa forme d'ester éthylique peut améliorer son absorption et son efficacité .

Propriétés

Numéro CAS |

85955-58-4 |

|---|---|

Formule moléculaire |

C23H35N3O5 |

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H35N3O5/c1-2-31-23(30)19(14-13-17-9-4-3-5-10-17)25-18(11-6-7-15-24)21(27)26-16-8-12-20(26)22(28)29/h3-5,9-10,18-20,25H,2,6-8,11-16,24H2,1H3,(H,28,29)/t18-,19-,20-/m0/s1 |

Clé InChI |

AWWHRFHKCVLCJX-UFYCRDLUSA-N |

SMILES isomérique |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |

SMILES canonique |

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCN)C(=O)N2CCCC2C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)